2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxadiazole intermediate.
Coupling with the Pyridine Ring: The final step involves the coupling of the piperidine-oxadiazole intermediate with a pyridine derivative, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: The unique combination of functional groups makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may interact with metal ions or other cofactors, while the piperidine and pyridine rings can engage in hydrogen bonding or hydrophobic interactions with the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile: shares similarities with other compounds containing oxadiazole, piperidine, and pyridine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13(2)18-21-17(25-22-18)11-23-7-3-4-15(10-23)12-24-16-8-14(9-19)5-6-20-16/h5-6,8,13,15H,3-4,7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLXCJGEWXLEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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